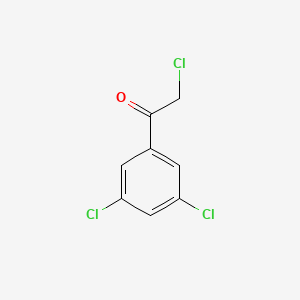

2-Chloro-1-(3,5-dichlorophenyl)ethanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-(3,5-dichlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVYVDZUZAHYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Halogenated Acetophenones As Synthetic Intermediates

Halogenated acetophenones, particularly α-haloacetophenones, are highly valued as synthetic intermediates in organic chemistry. Their utility stems from the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a wide range of chemical transformations, making them crucial precursors for the synthesis of various organic compounds, most notably a diverse array of heterocyclic systems. researchgate.net The reaction of α-haloketones with various nucleophiles can lead to the formation of furans, pyrroles, thiazoles, and other important heterocyclic motifs that form the core of many pharmaceutical and agrochemical products.

The Structural and Electrophilic Nature of 2 Chloro 1 3,5 Dichlorophenyl Ethanone

The specific structural arrangement of 2-Chloro-1-(3,5-dichlorophenyl)ethanone dictates its chemical behavior. The molecule consists of a dichlorinated phenyl ring attached to an ethanone (B97240) backbone, which is further substituted with a chlorine atom at the alpha position.

The key to its reactivity lies in the electrophilic activation of the molecule. The electron-withdrawing nature of the carbonyl group and the three chlorine atoms (two on the phenyl ring and one on the acetyl moiety) significantly influences the electron distribution across the molecule. This creates two primary sites susceptible to nucleophilic attack:

The Carbonyl Carbon: As in all ketones, the carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles.

The α-Carbon: The inductive effect of the adjacent carbonyl group and the α-chlorine atom makes the α-carbon highly electrophilic. This site is prone to substitution reactions by a wide range of nucleophiles.

This electronic framework makes this compound a potent alkylating agent and a valuable precursor for constructing more complex molecules. A common synthetic route to the related bromo-derivative, 2-bromo-1-(3,5-dichlorophenyl)ethanone (B1282443), involves the reaction of 1-(3,5-dichlorophenyl)ethanone with bromine in acetic acid, achieving a high yield. chemicalbook.com A similar electrophilic halogenation approach can be envisioned for the synthesis of the title compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 116865-83-9 bldpharm.com |

| Molecular Formula | C8H5Cl3O |

| SMILES | C1(=CC(=CC(=C1)C(=O)CCl)Cl)Cl |

Current Research Directions for Haloaryl Ethanones

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, involving the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.org

Substrate Scope and Catalyst Selection for Halogenated Aromatics

The Friedel-Crafts acylation of halogenated aromatic compounds such as 1,3-dichlorobenzene (B1664543) presents specific challenges due to the deactivating nature of the halogen substituents. The choice of catalyst is crucial for achieving satisfactory yields. While traditional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly employed, their effectiveness can be influenced by the specific substrate and reaction conditions. organic-chemistry.orgniscpr.res.in

For instance, the reaction of m-dichlorobenzene with chloroacetyl chloride in the presence of anhydrous AlCl₃ has been utilized for the synthesis of the related 2-chloro-1-(2,4-dichlorophenyl)ethanone. google.com This indicates the viability of AlCl₃ for the acylation of dichlorinated benzenes. The regioselectivity of the acylation is directed by the existing substituents on the aromatic ring. In the case of 1,3-dichlorobenzene, the incoming acyl group is directed to the 4-position, leading to the desired 3,5-dichlorophenyl substitution pattern on the ethanone (B97240) moiety.

Research has also explored the use of modified catalysts to enhance reactivity and selectivity. Iron(III)-modified montmorillonite (B579905) K10 clay has been shown to be an effective catalyst for the chloroacetylation of various arenes. niscpr.res.in These solid acid catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to stoichiometric amounts of traditional Lewis acids. rsc.org The catalytic activity of these modified clays (B1170129) is attributed to the presence of Lewis and Brønsted acid sites.

The substrate scope for this reaction includes a variety of halogenated and otherwise substituted aromatic compounds. The success of the acylation is dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the chloro groups in 1,3-dichlorobenzene, deactivate the ring towards electrophilic substitution, often requiring more forcing conditions or more active catalysts.

Table 1: Catalyst Selection in Friedel-Crafts Acylation of Halogenated Aromatics

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Reference |

|---|---|---|---|---|

| m-Dichlorobenzene | Chloroacetyl chloride | Anhydrous AlCl₃ | Not specified | google.com |

| Chlorobenzene | Acetyl chloride | AlCl₃ | Not specified | vedantu.com |

| Various arenes | Chloroacetyl chloride | Fe-modified montmorillonite K10 | Carbon disulphide, nitromethane, sulfolane (B150427) | niscpr.res.in |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield of 2-chloro-1-(3,5-dichlorophenyl)ethanone and minimizing the formation of byproducts. Key parameters that can be adjusted include the reaction temperature, the molar ratio of reactants and catalyst, and the choice of solvent.

In the synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a mole ratio of chloroacetyl chloride to m-dichlorobenzene to anhydrous AlCl₃ of 1:1.1-2:1.1-2 was employed at a reaction temperature of 40°C for 3-5 hours. google.com These conditions resulted in high yields of the desired product. For the chloroacetylation of various arenes using Fe-modified montmorillonite K10, solvents such as carbon disulphide, nitromethane, and sulfolane have been utilized. niscpr.res.in The choice of solvent can significantly influence the solubility of the reactants and the Lewis acidity of the catalyst.

One of the main drawbacks of traditional Friedel-Crafts acylation is the formation of a strong complex between the ketone product and the Lewis acid catalyst, which necessitates the use of more than stoichiometric amounts of the catalyst. niscpr.res.in This not only increases the cost but also complicates the work-up procedure, which typically involves hydrolysis of the complex and generates a significant amount of waste. Strategies to enhance yield and improve the sustainability of the process include the use of catalytic amounts of Lewis acids or the application of reusable solid acid catalysts. rsc.org

Table 2: Optimization of Friedel-Crafts Acylation for Dichloroacetophenone Synthesis

| Reactant Ratios (Acyl Chloride:Arene:Catalyst) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 1:1.1:1.1 | 40 | 5 | 92 | google.com |

| 1:1.6:1.3 | 40 | 4 | 93 | google.com |

| 1:2:2 | 40 | 3 | 91 | google.com |

Alternative Synthetic Routes

Besides Friedel-Crafts acylation, other synthetic strategies can be employed to produce this compound. These routes often involve the modification of a pre-existing acetophenone (B1666503) derivative.

Halogen Exchange Reactions for α-Halo Ketones

Halogen exchange reactions provide a pathway to α-chloro ketones from other α-halo ketones. For instance, an α-bromo ketone can be converted to the corresponding α-chloro ketone. This transformation, often referred to as the Finkelstein reaction, typically involves the treatment of the α-bromo ketone with a chloride salt, such as lithium chloride, in a suitable solvent like acetone (B3395972) or tetrahydrofuran. The equilibrium of the reaction is driven by the differential solubility of the resulting halide salts. While specific examples for the direct conversion of 2-bromo-1-(3,5-dichlorophenyl)ethanone (B1282443) to its chloro analogue are not extensively documented in the provided context, the general principle of halogen exchange is a well-established method in organic synthesis.

The synthesis of the precursor, 2-bromo-1-(3,5-dichlorophenyl)ethanone, has been reported via the bromination of 1-(3,5-dichlorophenyl)ethanone with bromine in acetic acid, affording the product in 81% yield. chemicalbook.com This α-bromo ketone could then potentially undergo a halogen exchange reaction to yield the target α-chloro ketone.

Selective Chlorination of Substituted Acetophenones

A more direct alternative to Friedel-Crafts acylation with chloroacetyl chloride is the selective α-chlorination of 3',5'-dichloroacetophenone. This approach requires a chlorinating agent that selectively reacts at the α-position of the ketone without affecting the aromatic ring.

Several reagents have been developed for the α-chlorination of acetophenones. A novel and efficient method utilizes 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in the presence of p-toluenesulfonic acid in methanol (B129727) at 30–35°C. researchgate.net This method has been shown to be effective for acetophenones substituted at the meta and para positions, providing high yields of the corresponding α-chloroacetophenones. researchgate.net For example, the α-chlorination of m-nitroacetophenone using this method resulted in a 77% yield. niscpr.res.in

Another common chlorinating agent is sulfuryl chloride (SO₂Cl₂). The synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone was achieved in 95% yield by treating 3-hydroxyacetophenone with sulfuryl chloride in a mixture of methanol and ethyl acetate (B1210297)/dichloromethane. researchgate.net This demonstrates the utility of sulfuryl chloride for the α-chlorination of substituted acetophenones.

Table 3: Reagents for Selective α-Chlorination of Acetophenones

| Acetophenone Derivative | Chlorinating Agent | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| m-Nitroacetophenone | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | p-Toluenesulfonic acid/Methanol | 77 | niscpr.res.in |

| 3-Hydroxyacetophenone | Sulfuryl chloride (SO₂Cl₂) | Methanol/Ethyl acetate/Dichloromethane | 95 | researchgate.netjlu.edu.cn |

Advanced Synthetic Techniques

In addition to classical methods, advanced synthetic techniques are being explored to improve the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogues.

Enzymatic reactions, for instance, offer a green alternative for the synthesis of related chiral halohydrins. While not a direct synthesis of the target ketone, the asymmetric reduction of 2-haloacetophenones to optically active 2-halo-1-arylethanols using alcohol dehydrogenases highlights the potential of biocatalysis in this area. nih.gov

In the realm of Friedel-Crafts acylation, the use of ionic liquids as solvents and catalysts is gaining attention. These non-volatile solvents can enhance reaction rates and selectivity, and in some cases, can be recycled. beilstein-journals.org Similarly, the development of solid-phase catalysts, such as polymer-supported Lewis acids or zeolites, facilitates easier product purification and catalyst recovery, aligning with the principles of green chemistry. rsc.org These advanced techniques, while not yet standard for the industrial production of this compound, represent the forefront of research in synthetic methodology.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow chemistry represents a paradigm shift from traditional batch production, offering numerous advantages for the scalable synthesis of this compound. catalysts.commdpi.comrsc.org In a continuous flow system, reactants are continuously pumped through a network of tubes or channels, where the reaction occurs. This methodology allows for precise control over reaction conditions such as temperature, pressure, and residence time, leading to higher yields, improved product quality, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. catalysts.comalmacgroup.com

The implementation of continuous flow reactors, such as those developed by Applied Catalysts, can significantly streamline the production process. catalysts.com These systems are designed for continuous processing and offer superior control over reaction parameters compared to traditional batch reactors. catalysts.com For the synthesis of this compound, which likely involves the chlorination of 1-(3,5-dichlorophenyl)ethanone, a continuous flow setup would enable precise temperature management, crucial for controlling the selectivity of the chlorination and minimizing the formation of byproducts.

Table 1: Hypothetical Scalable Production of this compound using a Continuous Flow Reactor System

| Parameter | Value | Unit |

| Reactor Type | Packed Bed Reactor | - |

| Reactant A | 1-(3,5-dichlorophenyl)ethanone | - |

| Reactant B | Sulfuryl chloride | - |

| Solvent | Dichloromethane | - |

| Temperature | 40-60 | °C |

| Residence Time | 5-15 | minutes |

| Throughput | 1-10 | kg/hour |

| Yield | >95 | % |

This data is representative and based on the general capabilities of continuous flow systems for similar chemical transformations.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating a vast range of chemical reactions. nih.govmdpi.comirjmets.com By utilizing microwave irradiation, it is possible to heat reaction mixtures rapidly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. irjmets.comjocpr.comsemanticscholar.org

The synthesis of this compound and its analogues can be significantly expedited using microwave technology. The reaction, which might typically require several hours under conventional heating, can often be completed in a matter of minutes in a dedicated microwave reactor. jocpr.comsemanticscholar.org This rapid heating is a result of the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to efficient energy transfer.

For instance, the chloroacetylation of various amines has been successfully achieved with significantly reduced reaction times and high yields using microwave irradiation. mdpi.com A similar approach could be envisioned for the chlorination of 1-(3,5-dichlorophenyl)ethanone. The use of a commercial continuous flow microwave reactor could further enhance the scalability of this method, allowing for the production of multi-kilogram quantities of the target compound. researchgate.net

Table 2: Representative Microwave-Assisted Synthesis of a 2-Chloro-N-phenylacetamide Analogue

| Reactant A | Amine | - |

| Reactant B | Chloroacetyl chloride | - |

| Solvent | Acetonitrile | - |

| Catalyst | Triethylamine | - |

| Microwave Power | 400 | Watt |

| Temperature | 70 | °C |

| Reaction Time | 2-3 | hours |

| Yield | 60-90 | % |

Data adapted from a study on the synthesis of acetamide (B32628) derivatives. nih.gov This table illustrates the typical conditions and outcomes for microwave-assisted synthesis of related compounds, suggesting the potential for rapid and efficient synthesis of this compound.

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a chlorine atom on the carbon adjacent (α-position) to the carbonyl group makes this position highly susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group polarizes the carbon-chlorine bond, enhancing the electrophilicity of the α-carbon and making the chlorine a good leaving group. nih.gov This heightened reactivity is fundamental to the formation of a variety of derivatives.

Formation of Ether and Thioether Derivatives

The electrophilic α-carbon of this compound readily reacts with oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively. In a reaction analogous to the Williamson ether synthesis, alkoxides or phenoxides can displace the α-chloro substituent to form an ether linkage.

Similarly, thioethers (also known as sulfides) can be synthesized by reacting the α-chloro ketone with a thiol. The thiol is typically deprotonated by a base to form a more potent thiolate nucleophile, which then attacks the α-carbon in a bimolecular nucleophilic substitution (SN2) reaction. google.com This process is efficient for creating new sulfur-carbon bonds, leading to compounds that are valuable intermediates in various synthetic pathways.

Amination Pathways and Nitrogen Heterocycle Formation

The reaction of this compound with nitrogen-based nucleophiles provides pathways to both simple aminated products and complex nitrogen-containing heterocyclic structures. Primary and secondary amines can displace the α-chlorine to form α-amino ketones, which are important building blocks in medicinal chemistry.

Of significant interest is the use of this α-halo ketone in the construction of nitrogen heterocycles. For instance, reaction with imidazole (B134444) results in N-alkylation, where the nucleophilic nitrogen of the imidazole ring attacks the α-carbon to form 1-(3,5-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone. google.comchemicalbook.com A similar reaction with 1,2,4-triazole (B32235) leads to the formation of the corresponding triazole derivative. google.com These reactions are crucial steps in the synthesis of antifungal agents and other pharmacologically active molecules, where the resulting keto-heterocycle is often a key intermediate. The general strategy involves the nucleophilic substitution of the chlorine atom by a nitrogen atom of the heterocyclic ring, often facilitated by a base to neutralize the hydrogen chloride byproduct. google.com

Reduction Chemistry of the Carbonyl Moiety

The carbonyl group of this compound can undergo reduction to form the corresponding alcohol. This transformation can be controlled to achieve either a simple chemo-selective reduction or a highly specific enantioselective reduction, yielding chiral intermediates.

Chemo-selective Reduction to Chloroalcohols

A chemo-selective reduction involves the conversion of the ketone to a secondary alcohol without affecting the chlorine atoms on the molecule. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for this purpose. nih.govyoutube.com The hydride from the borohydride selectively attacks the electrophilic carbon of the carbonyl group, which, after a workup step with a proton source, yields the chloroalcohol product, 1-(3,5-dichlorophenyl)-2-chloroethanol. Other reagents, such as ammonia (B1221849) borane, have also been shown to be effective for the chemo-selective reduction of ketones in the presence of other functional groups. rsc.orgresearchgate.net This process is fundamental for producing halohydrins, which are valuable synthetic precursors. nih.gov

Enantioselective Biocatalytic Reductions for Chiral Intermediates

For the synthesis of optically pure compounds, enantioselective reduction is critical. Biocatalysis, using enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offers an environmentally friendly and highly selective method for producing chiral chloroalcohols from prochiral α-chloro ketones. nih.govresearchgate.net These enzymatic reductions can produce either the (R) or (S) enantiomer of the alcohol with very high enantiomeric excess (ee), depending on the specific enzyme used. rsc.org For example, the asymmetric reduction of analogous 2-haloacetophenones using ADHs has been shown to produce chiral halohydrins with greater than 99% ee. nih.gov The resulting chiral chloroalcohols are key building blocks for various pharmaceuticals.

Enzyme Screening and Engineering for Stereoselectivity

The success of biocatalytic reductions hinges on finding an enzyme with the desired activity and stereoselectivity. This is often achieved through extensive screening of microbial libraries, such as various yeast strains, to identify organisms that can reduce the target ketone with high conversion and enantioselectivity. researchgate.net

Once a suitable enzyme is identified, its properties can be further enhanced through protein engineering techniques like site-directed mutagenesis. nih.govacs.org By modifying specific amino acids in the enzyme's active site or cofactor-binding region, researchers can alter its substrate specificity, improve its catalytic activity, and even invert its stereopreference. researchgate.netnih.govsemanticscholar.org For instance, studies on a diketoreductase demonstrated that a single amino acid substitution (W222F) switched the enzyme's preference from producing the (R)-alcohol to the (S)-alcohol during the reduction of 2-chloro-1-phenylethanone. researchgate.net Furthermore, enzyme engineering can adapt a ketoreductase to prefer NADH over the more expensive NADPH as a cofactor, making the industrial process more economically viable. nih.govsemanticscholar.org

Below is a table summarizing the results of biocatalytic reductions on substrates analogous to this compound.

Table 1: Examples of Enantioselective Biocatalytic Reduction of α-Chloro Ketones

| Substrate | Biocatalyst (Enzyme/Organism) | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2'-Chloroacetophenone | Saccharomyces cerevisiae B5 | (R)-2-Chloro-1-phenylethanol | >99% | >99% |

| 2-Chloroacetophenone | TeSADH Mutant (ADH) | (S)-2-Chloro-1-phenylethanol | >99% | >99% |

| 2-Chloro-1-phenylethanone | Diketoreductase (WT-DKR) | (R)-2-Chloro-1-phenylethanol | - | 9.1% |

| 2-Chloro-1-phenylethanone | Diketoreductase (W222F mutant) | (S)-2-Chloro-1-phenylethanol | - | - |

Data derived from studies on analogous substrates. nih.govresearchgate.netresearchgate.net

Co-substrate and pH Optimization in Bioreduction Systems

The asymmetric bioreduction of prochiral ketones, such as this compound, into optically active alcohols is a process of significant interest in the synthesis of pharmaceutical intermediates. The efficiency and stereoselectivity of these whole-cell or enzyme-catalyzed reactions are highly dependent on reaction parameters, particularly the choice of co-substrate for cofactor regeneration and the pH of the medium.

Whole-cell biocatalysts, including various yeast and bacteria species, contain oxidoreductases that catalyze the reduction of the ketone's carbonyl group. researchgate.net These enzymes typically rely on nicotinamide (B372718) cofactors, NADH or NADPH, as a source of hydrides. Since these cofactors are expensive to supply exogenously, an in-situ regeneration system is crucial for a cost-effective process. This is often achieved by adding a co-substrate that is oxidized by a corresponding dehydrogenase in the cell, thereby recycling the cofactor.

Commonly used co-substrates include simple alcohols like isopropanol (B130326) and polyols like glycerol (B35011). mdpi.comresearchgate.net For instance, in the reduction of the related compound 2-chloro-1-(2,4-dichlorophenyl)ethanone, glycerol was found to be an effective co-substrate for coenzyme regeneration. researchgate.net Similarly, the bioreduction of another related ketone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol utilized isopropanol as the hydrogen donor for a ketoreductase from Lactobacillus kefiri. researchgate.netfigshare.com

The pH of the reaction medium is another critical factor influencing both enzyme activity and stability, as well as cell viability. The optimal pH for the bioreduction of ketones can vary widely depending on the specific microorganism or enzyme used. Studies on various ketoreductases have shown that optimal activity is often achieved in a pH range from neutral to slightly alkaline (pH 7-8.5). mdpi.comnih.gov For example, the bioreduction of nitrogen-heteroaromatic ketones using purple carrots was optimized using a pH 8.5 buffer. nih.gov However, monitoring the pH throughout the reaction is important, as metabolic byproducts from the whole cells can cause shifts in the pH, potentially inhibiting the enzyme. nih.gov

The optimization of these parameters is key to achieving high conversion rates and enantiomeric excess (e.e.).

Table 1: Effect of Co-substrate and pH on Bioreduction of Prochiral Ketones

| Biocatalyst | Ketone Substrate | Co-substrate | pH | Conversion/Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| Acinetobacter sp. ZJPH1806 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Glycerol | - | 83.2% yield | >99.9% (R) | researchgate.net |

| Recombinant E. coli (LK08 KRED) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Isopropanol | Optimized | >99% conversion | >99% (S) | researchgate.netfigshare.com |

| Bacillus cereus TQ-2 | Acetophenone | Glycerol | 7.4 | High Conversion | >99% (Anti-Prelog) | mdpi.com |

Cyclocondensation and Heterocyclic Synthesis

This compound is a valuable electrophilic building block for the synthesis of various heterocyclic systems due to its two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for constructing the thiazole ring. organic-chemistry.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or substituted thioamides. organic-chemistry.orgnih.gov

In this context, this compound can react with thiourea to yield 2-amino-4-(3,5-dichlorophenyl)thiazole. The mechanism proceeds via initial S-alkylation of the thiourea by the α-chloroketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring. This method is efficient and can be performed under mild, often solvent-free, conditions. organic-chemistry.org The reaction can also be extended to various substituted thioureas to generate a library of 2-N-substituted-4-(3,5-dichlorophenyl)thiazoles. nih.gov

General Reaction Scheme for Thiazole Synthesis:

This compound + Substituted Thiourea → 2-(Substituted-amino)-4-(3,5-dichlorophenyl)thiazole + H₂O + HCl

Pyrazole (B372694) Synthesis: The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.net While this compound is not a 1,3-dicarbonyl compound itself, it can serve as a precursor. For instance, it can be converted into a β-keto ester or a 1,3-diketone through reactions like the Claisen condensation, which can then be cyclized with hydrazines to form the corresponding 1,3,5-substituted pyrazoles. nih.gov An alternative pathway involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. researchgate.net The starting chloroketone can be transformed into a chalcone (B49325) before reacting with hydrazine. The reaction of 4-chloro-2-hydrazino-6-methylpyrimidine with acetylacetone (B45752) is a known method to produce pyrazole derivatives. heteroletters.org

Imidazole Synthesis: α-Haloketones are common precursors for imidazole synthesis. One established method is the Debus-Radziszewski imidazole synthesis, where an α-dicarbonyl compound, an aldehyde, and ammonia react. A more direct route using α-haloketones involves reaction with an amidine. Alternatively, this compound can react with two equivalents of an amine and an aldehyde. Another route involves its reaction with formamide, which serves as the source for the N-C-N fragment of the imidazole ring. A related synthesis involves the reaction of 2-chloro-1-(2,4'-dichlorophenyl)-ethanol with imidazole in the presence of a base and a catalyst to form the corresponding 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol, demonstrating the reactivity of the chloromethyl group with the imidazole nucleus. google.com

Oxidative Transformations and Functional Group Interconversions

The chemical reactivity of this compound allows for several useful functional group interconversions.

Reduction of the Carbonyl Group: As discussed in the bioreduction section (3.2.2.2), the ketone functionality can be stereoselectively reduced to a secondary alcohol, yielding (R)- or (S)-2-chloro-1-(3,5-dichlorophenyl)ethanol. researchgate.netresearchgate.net This transformation is a key step in the synthesis of various chiral building blocks for pharmaceuticals.

Substitution of the Chlorine Atom: The α-chloro atom is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the α-position.

Halogen Exchange: The chloro group can be exchanged for a bromo group by reaction with a bromide source. The synthesis of the analogous 2-bromo-1-(3,5-dichlorophenyl)ethanone is achieved by the direct bromination of 1-(3,5-dichlorophenyl)ethanone using bromine in acetic acid. chemicalbook.com

Nucleophilic Substitution: As seen in heterocyclic synthesis, nucleophiles such as amines (in imidazole synthesis) and sulfur compounds (in thiazole synthesis) can displace the chlorine atom. nih.govresearchgate.net

Oxidative Processes: While the ketone itself is relatively resistant to further oxidation under standard conditions, related transformations can be considered. The parent compound, 1-(3,5-dichlorophenyl)ethanone, can be synthesized, and the introduction of the chloro group is itself an oxidative halogenation process, often carried out using agents like sulfuryl chloride. nih.gov More complex oxidative transformations can be part of multi-step sequences. For example, a process for preparing 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone involves nitration and subsequent chlorination steps on a related phenyl ethanone core. google.com

Table 2: Summary of Functional Group Interconversions

| Starting Material | Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|---|

| 1-(3,5-Dichlorophenyl)ethanone | Sulfuryl Chloride | α-Chlorination | This compound | nih.gov |

| 1-(3,5-Dichlorophenyl)ethanone | Bromine / Acetic Acid | α-Bromination | 2-Bromo-1-(3,5-dichlorophenyl)ethanone | chemicalbook.com |

| This compound | Biocatalyst / H-donor | Carbonyl Reduction | 2-Chloro-1-(3,5-dichlorophenyl)ethanol | researchgate.netresearchgate.net |

| This compound | Thiourea | Cyclocondensation | 2-Amino-4-(3,5-dichlorophenyl)thiazole | organic-chemistry.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1 3,5 Dichlorophenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be essential to confirm the identity and structure of 2-Chloro-1-(3,5-dichlorophenyl)ethanone.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring and the methylene (B1212753) protons adjacent to the carbonyl group. The dichlorinated phenyl ring would exhibit a specific splitting pattern. The two equivalent protons at the C2 and C6 positions would likely appear as a doublet, and the proton at the C4 position would appear as a triplet, with coupling constants in the typical range for meta-coupling. The methylene protons of the chloroacetyl group would appear as a singlet further downfield due to the electron-withdrawing effects of the carbonyl group and the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. Distinct signals would be expected for the carbonyl carbon, the methylene carbon, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the positions of the chlorine substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following data is a prediction based on known chemical shift values for similar structures and is not experimental data for this compound.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~189 |

| -CH₂Cl | ~4.7 | ~46 |

| C1' | - | ~138 |

| C2', C6' | ~7.8 | ~128 |

| C3', C5' | - | ~135 |

| C4' | ~7.6 | ~133 |

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be performed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, confirming the connectivity within the aromatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the chloroacetyl group and the dichlorophenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of this compound. This measurement, with high accuracy, would allow for the confirmation of the molecular formula, C₈H₅Cl₃O. The presence of three chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which would further support the identity of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Derivative Analysis

Liquid chromatography-mass spectrometry (LC-MS) would be a valuable tool for assessing the purity of the synthesized compound. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide mass information for each separated component. This technique could also be used to analyze any derivatives of this compound that might be formed in subsequent reactions.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. The spectrum would also display bands corresponding to C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as C-Cl stretching vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

No experimental FT-IR spectra for this compound were found in the searched literature. General predictive information suggests the presence of a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹ and carbon-chlorine (C-Cl) stretching vibrations in the range of 550–750 cm⁻¹. However, without experimental data, a detailed analysis and a data table of vibrational modes cannot be provided.

Raman Spectroscopy for Complementary Vibrational Modes

No experimental Raman spectra for this compound were located in the available scientific databases and literature. A Raman analysis, which would provide complementary information to FT-IR by identifying non-polar bond vibrations, is therefore not possible.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

A search of crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Consequently, a detailed analysis of its solid-state structure, including bond lengths, bond angles, torsion angles, and crystal packing, cannot be presented.

Theoretical and Computational Chemistry Studies of 2 Chloro 1 3,5 Dichlorophenyl Ethanone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to find the energies and distributions of electrons within the molecule. This information is crucial for understanding molecular stability, reactivity, and spectroscopic properties.

For 2-Chloro-1-(3,5-dichlorophenyl)ethanone, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMO)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. researchgate.net

Another important output is the molecular electrostatic potential (MEP) map. nanobioletters.com The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is vital for predicting how the molecule will interact with other reagents. nanobioletters.com

Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table shows typical parameters that would be calculated for this compound. The values are hypothetical and for illustrative purposes only.

| Property | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity | 2.8 D |

| Ionization Potential | The minimum energy required to remove an electron | 6.5 eV |

| Electron Affinity | The energy released when an electron is added | 1.2 eV |

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Conformational Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than its complex wavefunction. nanobioletters.com This approach offers a favorable balance between accuracy and computational cost, making it ideal for studying complex organic molecules.

For this compound, DFT is particularly useful for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to confirm the molecular structure. nanobioletters.com Similarly, DFT, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. nanobioletters.com A good correlation between experimental and computationally stimulated studies is often observed. nanobioletters.com

Conformational analysis is another key application of DFT. By rotating the single bonds within the this compound molecule, a potential energy surface can be scanned to identify different conformers (spatial arrangements) and determine their relative energies. nanobioletters.com This helps in identifying the most stable conformation and understanding the molecule's flexibility.

Molecular Modeling and Dynamics Simulations for Reactivity Insights

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular vibrations, conformational changes, and interactions with other molecules, such as solvents or reactants.

For this compound, MD simulations can provide a deeper understanding of its chemical reactivity. By simulating the molecule's interaction with a potential reactant, it is possible to model the reaction pathway and identify transition states. This is particularly useful for studying reaction mechanisms, such as nucleophilic substitution at the alpha-carbon bearing the chlorine atom. These simulations can reveal how the molecule approaches a reaction partner and the atomic-level mechanisms involved.

Global reactivity descriptors, which can be derived from DFT calculations, are also used to understand chemical reactivity and kinetic stability. researchgate.net Properties like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters is a major application of computational chemistry, enabling the interpretation of experimental spectra and the characterization of unknown compounds. Beyond the FT-IR and NMR predictions typically performed with DFT, more advanced methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.net

TD-DFT calculates the energies of electronic excited states, which correspond to the absorption of light in the UV-Vis range. For this compound, these calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the photophysical properties of the molecule. Machine learning approaches, trained on large databases of molecules with known properties, are also emerging as a powerful tool for the rapid prediction of spectroscopic data.

Table 2: Illustrative Spectroscopic Parameters Predicted by Computational Methods This table shows typical parameters that would be calculated for this compound. The values are hypothetical and for illustrative purposes only.

| Spectroscopic Method | Parameter | Hypothetical Predicted Value |

| FT-IR | C=O Stretching Frequency | 1715 cm⁻¹ |

| FT-IR | C-Cl Stretching Frequency | 750 cm⁻¹ |

| ¹H NMR | Chemical Shift (CH₂Cl) | 4.6 ppm |

| ¹³C NMR | Chemical Shift (C=O) | 190 ppm |

| UV-Vis (TD-DFT) | λmax | 265 nm |

| UV-Vis (TD-DFT) | Oscillator Strength | 0.25 |

Mechanistic Investigations of Reactions Involving 2 Chloro 1 3,5 Dichlorophenyl Ethanone

Mechanistic Pathways of Acylation and Halogenation Reactions

The reactions involving 2-Chloro-1-(3,5-dichlorophenyl)ethanone are primarily centered on its synthesis via halogenation and its subsequent reactivity.

Halogenation: The synthesis of this compound from its parent ketone, 1-(3,5-dichlorophenyl)ethanone, occurs via an α-halogenation reaction. This reaction proceeds through the formation of an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of an enol. This enol, a nucleophile, then attacks a halogen molecule (e.g., Cl₂). The rate-determining step in this acid-catalyzed process is the formation of the enol, meaning the reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration. libretexts.org

The mechanism proceeds as follows:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.

Enol Formation: A base (like the solvent) removes an α-proton, leading to the formation of a neutral enol intermediate. youtube.com

Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic halogen (Cl₂), adding the chlorine to the α-carbon and regenerating the protonated carbonyl.

Deprotonation: The protonated carbonyl is deprotonated, yielding the final α-chloroketone product. libretexts.orgyoutube.com

Alternatively, under basic conditions, a base abstracts an α-proton to form a nucleophilic enolate ion, which then reacts with the halogen. pearson.comwebassign.net

Acylation: Acylation reactions typically refer to the synthesis of the parent ketone, 1-(3,5-dichlorophenyl)ethanone, via a Friedel-Crafts acylation. organic-chemistry.org In this electrophilic aromatic substitution reaction, 1,3-dichlorobenzene (B1664543) reacts with an acylating agent like acetyl chloride (CH₃COCl) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comyoutube.com The catalyst activates the acyl chloride to form a resonance-stabilized acylium ion (CH₃CO⁺). sigmaaldrich.comyoutube.com This powerful electrophile is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone. sigmaaldrich.com Using this compound itself in a Friedel-Crafts-type reaction is more complex, as α-haloketones can undergo rearrangements and condensations rather than acting as simple alkylating or acylating agents. wordpress.com

Detailed Studies of Nucleophilic Substitution Mechanisms

This compound is an α-haloketone, a class of compounds known for high reactivity in nucleophilic substitution reactions. The mechanism by which this substitution occurs is almost exclusively a bimolecular (Sₙ2) pathway.

The Sₙ1 mechanism is highly disfavored for α-haloketones. youtube.com An Sₙ1 reaction would require the departure of the chloride leaving group to form a carbocation at the α-carbon. This carbocation would be adjacent to the electron-withdrawing carbonyl group, which severely destabilizes the positive charge, making its formation energetically prohibitive. youtube.com

In contrast, the Sₙ2 pathway is significantly accelerated. In this concerted mechanism, a nucleophile attacks the electrophilic α-carbon at the same time the chloride leaving group departs. masterorganicchemistry.com The transition state is stabilized due to the overlap of the p-orbitals of the adjacent carbonyl group with the developing p-orbitals of the transition state. This conjugation helps to delocalize the negative charge in the trigonal bipyramidal transition state, lowering its energy and increasing the reaction rate. youtube.com Consequently, α-haloketones like this compound are exceptionally reactive towards Sₙ2 displacement. youtube.com

| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Feasibility | Highly Unlikely | Highly Favorable |

| Mechanism | Two-step (carbocation intermediate) | Single concerted step |

| Intermediate Stability | Carbocation is destabilized by the adjacent carbonyl group. youtube.com | Transition state is stabilized by conjugation with the carbonyl group. youtube.com |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile Requirement | Weak nucleophiles are sufficient. pharmaguideline.com | Favored by strong nucleophiles. pharmaguideline.com |

| Stereochemistry | Racemization (if chiral center forms) | Inversion of configuration |

Mechanistic Insights into Stereoselective Bioreductions

The carbonyl group of this compound can be stereoselectively reduced to a chiral alcohol by enzymes, particularly ketoreductases (KREDs), which are part of the aldo-keto reductase (AKR) superfamily. nih.govresearchgate.net These biocatalytic reductions are highly valued for producing enantiomerically pure compounds.

The catalytic cycle of ketoreductases follows a sequential ordered bi-bi mechanism. researchgate.net

Cofactor Binding: The cycle begins with the binding of the coenzyme, typically NADPH, into the enzyme's active site. researchgate.net

Substrate Binding: The ketone substrate, this compound, then binds within a deep pocket that constitutes the active site. The substrate is positioned such that its electrophilic carbonyl carbon is in close proximity to the hydride source on the nicotinamide (B372718) ring of NADPH. nih.gov

Hydride Transfer: A hydride ion (H⁻) is transferred from the C4 position of the nicotinamide ring of NADPH to the si- or re-face of the ketone's carbonyl carbon. This step determines the stereochemistry of the resulting alcohol. Simultaneously, a conserved tyrosine residue in the active site acts as a general acid, donating a proton to the carbonyl oxygen. researchgate.net This forms the chiral alcohol product.

Product Release: The alcohol product is released from the active site.

Cofactor Release: Finally, the oxidized cofactor (NADP⁺) dissociates, and the enzyme is ready for another catalytic cycle.

A crucial element in substrate binding and stereoselectivity is a flexible loop structure near the active site. Upon substrate binding, this loop can adopt a "closed" conformation, which shields the reaction from the solvent and helps to precisely orient the substrate for a highly stereoselective hydride transfer. nih.gov

The architecture of the ketoreductase active site is fundamental to its function. These enzymes typically feature a conserved (β/α)₈ barrel fold. researchgate.net The coenzyme NADPH plays a dual role; it is not merely the hydride donor but also a critical structural element. The binding of NADPH induces conformational changes that organize the active site into its catalytically competent form. nih.gov

The active site contains a catalytic tetrad of highly conserved amino acid residues (typically Asp, Tyr, Lys, and His) that form a hydrogen-bonding network. researchgate.net This network, along with the nicotinamide ring of the cofactor, creates an "oxyanion hole" that stabilizes the negative charge developing on the carbonyl oxygen in the transition state during hydride transfer.

Rational design and directed evolution have been used to modify the active site of ketoreductases to improve their activity and selectivity towards specific substrates, including α-haloacetophenones. nih.gov By mutating amino acid residues that line the substrate-binding pocket, the cavity can be reshaped to better accommodate bulky substituents, such as the dichlorophenyl group and the α-chloro group of the target molecule, enhancing catalytic efficiency. nih.gov

| Component | Role |

|---|---|

| NADPH Coenzyme | Provides the hydride for reduction and acts as a structural component to organize the active site. researchgate.netnih.gov |

| Catalytic Tetrad (e.g., Tyr, Lys, Asp, His) | Forms a hydrogen-bonding network that stabilizes the transition state (oxyanion hole) and facilitates proton transfer. researchgate.net |

| Substrate-Binding Loop | Undergoes conformational changes upon substrate binding to enclose the active site, enhancing specificity and stereoselectivity. nih.gov |

| Substrate-Binding Pocket | Orients the ketone for stereospecific hydride attack; can be modified via mutagenesis to improve performance for non-natural substrates. nih.gov |

Applications of 2 Chloro 1 3,5 Dichlorophenyl Ethanone in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

As a member of the chlorinated acetophenone (B1666503) class of compounds, 2-Chloro-1-(3,5-dichlorophenyl)ethanone serves as a crucial building block for the assembly of more complex molecular architectures. α-Haloketones are well-established as important intermediates in the manufacturing of active pharmaceutical ingredients (APIs) due to their high reactivity and ability to undergo selective transformations with a wide range of reagents nih.gov.

The utility of the dichlorophenyl ethanone (B97240) scaffold is exemplified by its role in the synthesis of agrochemicals. For instance, the related compound 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone is a key intermediate in the preparation of pesticidally active isoxazoline-substituted benzamides google.com. This highlights the importance of the 3,5-dichlorophenyl structural motif in molecules designed for biological applications. The reactivity of this compound is centered on its two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom. This dual reactivity allows for sequential or one-pot reactions to construct intricate molecular frameworks, making it an essential tool for synthetic chemists.

Preparation of Chiral Building Blocks with High Enantiomeric Purity

A significant application of this compound is in the synthesis of enantiopure compounds, particularly chiral 2-halo-1-arylethanols. These chiral alcohols are highly valuable precursors for a range of pharmaceuticals nih.gov. The primary method for producing these building blocks is the asymmetric reduction of the prochiral ketone.

Biocatalysis has emerged as a powerful and environmentally friendly method for achieving high enantioselectivity in these reductions nih.gov. Various enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), sourced from microorganisms, are employed to reduce α-haloacetophenones to their corresponding (R)- or (S)-alcohols with excellent yields and enantiomeric excess (ee) nih.govnih.gov. For example, the asymmetric reduction of the closely related 2-chloro-1-(2,4-dichlorophenyl)ethanone is a key step in the synthesis of the antifungal drug luliconazole, yielding the (S)-alcohol intermediate with greater than 99% ee researchgate.net. Similarly, the (R)-enantiomer, a precursor for the antifungal miconazole, can be synthesized using a different biocatalyst researchgate.net. These enzymatic processes, often utilizing whole-cell systems, are highly efficient and scalable, demonstrating the industrial relevance of this approach.

| Substrate | Biocatalyst (Source) | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (Lactobacillus kefiri) | (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | >99% | >99% | researchgate.net |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (Scheffersomyces stipitis) | (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 88.2% | >99.9% | |

| 2-Chloroacetophenone | Saccharomyces cerevisiae | (R)-2-Chloro-1-phenylethanol | High | 96.7% | |

| 2-Chloro-1-(4'-fluorophenyl)ethanone | TeSADH mutant (Thermoanaerobacter pseudethanolicus) | (S)-2-Chloro-1-(4'-fluorophenyl)ethanol | High | >99% | nih.gov |

This table presents data for the asymmetric reduction of this compound analogues, illustrating the general applicability of biocatalytic methods.

Utility in the Construction of Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The α-haloketone moiety can react with various dinucleophilic reagents to form five- and six-membered rings, which are core structures in many biologically active molecules.

Common heterocyclic scaffolds synthesized from α-haloketones include:

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the condensation of an α-haloketone with a thioamide. For example, reacting this compound with thiourea (B124793) would yield a 2-amino-4-(3,5-dichlorophenyl)thiazole derivative.

Imidazoles: Substituted imidazoles can be prepared by reacting the α-haloketone with ammonia (B1221849) (or an ammonium salt) and an aldehyde, in a variation of the Radziszewski synthesis. Alternatively, reaction with amidines can also lead to imidazole (B134444) rings.

Oxazoles: The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. This compound can be first converted to its α-acylamino derivative and then cyclized to form a substituted oxazole.

| Heterocycle | General Reagents | Resulting Scaffold |

| Thiazole | Thioamide (e.g., Thiourea) | 2,4-Disubstituted Thiazole |

| Imidazole | Aldehyde, Ammonia/Ammonium Acetate (B1210297) | 2,4,5-Trisubstituted Imidazole |

| Oxazole | Amide (followed by cyclization) | 2,5-Disubstituted Oxazole |

This table illustrates the general synthetic pathways from an α-haloketone like this compound to common heterocyclic systems.

Development of Novel Catalytic Ligands and Scaffolds

The chiral 1,2-halohydrins produced from the asymmetric reduction of this compound are not only intermediates for APIs but can also be transformed into valuable chiral ligands for asymmetric catalysis. Chiral 1,2-amino alcohols, which can be readily synthesized from these halohydrins via substitution of the chloride with an amino group, are recognized as privileged scaffolds in the design of chiral ligands and catalysts researchgate.netnih.gov.

These chiral amino alcohol ligands can be coordinated with various metal centers (e.g., copper, zinc, titanium) to create catalysts for a range of asymmetric transformations, such as Friedel-Crafts alkylations, Henry reactions, and reductions nih.gov. The stereochemical outcome of these reactions is directed by the chirality of the ligand, which originates from the enantioselective reduction of the parent ketone. By utilizing this compound, chemists can access a family of ligands with specific steric and electronic properties conferred by the 3,5-dichlorophenyl group, potentially leading to catalysts with novel reactivity and selectivity.

Contributions to Green Chemistry Methodologies in Synthetic Processes

The applications of this compound and its derivatives are increasingly aligned with the principles of green chemistry. The most significant contribution in this area is the use of biocatalysis for the synthesis of chiral halohydrins nih.govnih.gov.

Enzymatic reductions offer numerous advantages over traditional chemical methods:

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which reduces energy consumption and avoids the need for harsh reagents nih.gov.

High Selectivity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, often leading to the desired product with very high purity and minimizing the formation of byproducts nih.gov. This reduces the need for extensive purification steps.

Environmental Benignity: Biocatalysts are biodegradable and non-toxic nih.gov. The use of water as a solvent and the avoidance of heavy metal catalysts further enhance the environmental profile of these processes allresearchjournal.comtudelft.nl.

The development of robust and scalable biocatalytic processes for the reduction of α-haloacetophenones represents a key advancement in sustainable pharmaceutical manufacturing ijfmr.com. By providing a green route to valuable chiral intermediates, the use of this compound in these enzymatic systems showcases a commitment to more environmentally responsible chemical synthesis rsc.org.

Environmental Fate and Degradation Research on Chlorinated Acetophenones

Biodegradation Studies of Chlorinated Organic Compounds

The biodegradation of chlorinated organic compounds, including chlorinated acetophenones, is a critical area of research for understanding their environmental persistence and for the development of bioremediation strategies. Microorganisms have evolved diverse metabolic capabilities to utilize a wide range of organic molecules as sources of carbon and energy, including those containing halogen atoms.

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of chlorinated aromatic compounds is often initiated by specific enzyme systems that can tolerate or even target the halogen substituents. Research has shown that bacteria, in particular species from the genus Arthrobacter, are capable of mineralizing various chlorinated acetophenones. nih.govnih.gov

A proposed initial step in the degradation of acetophenone (B1666503) and its chlorinated derivatives by an Arthrobacter species involves an oxygen-insertion reaction catalyzed by an enzyme named acetophenone oxygenase. nih.gov This enzyme facilitates the formation of a corresponding phenyl acetate (B1210297) ester. Following this, an esterase hydrolyzes the ester bond, yielding a chlorinated phenol (B47542) and acetate. nih.gov For 2-Chloro-1-(3,5-dichlorophenyl)ethanone, a plausible initial degradation pathway would therefore involve its conversion to 3,5-dichlorophenyl acetate, which is then hydrolyzed to 3,5-dichlorophenol.

Subsequent degradation of the resulting chlorophenolic intermediates typically proceeds through ring cleavage. Enzymes such as dioxygenases play a crucial role in this process, breaking open the aromatic ring to form aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. oup.com For instance, the degradation of 2,4-dichlorophenol (B122985) has been shown to proceed via the formation of 3,5-dichlorocatechol, which is then subject to ring cleavage. researchgate.net

Table 1: Key Enzymes in the Proposed Degradation of Chlorinated Acetophenones

| Enzyme Class | Specific Enzyme (Example) | Proposed Role in Degradation of this compound |

| Oxygenase | Acetophenone Oxygenase | Initial oxidation of the ethanone (B97240) side chain to form an ester. |

| Hydrolase | Phenyl Acetate Esterase | Hydrolysis of the ester intermediate to form a chlorophenol. |

| Dioxygenase | Chlorocatechol Dioxygenase | Cleavage of the aromatic ring of the chlorophenolic intermediate. |

Aerobic and Anaerobic Degradation Mechanisms

The presence or absence of oxygen significantly influences the degradation pathways of chlorinated organic compounds.

Under aerobic conditions , the primary mechanism of attack on the aromatic ring is through the action of oxygenases, as described above. Many bacteria utilize oxygen as a co-substrate to hydroxylate the aromatic ring, making it susceptible to cleavage. nih.govnih.gov The mineralization of mono-, di-, and trichlorinated acetophenones by Arthrobacter species has been observed under aerobic conditions. nih.gov

In anaerobic environments , a different set of mechanisms, known as reductive dechlorination, becomes predominant. In this process, the chlorinated compound acts as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. This process is often carried out by specialized anaerobic bacteria. While highly chlorinated compounds are often more susceptible to anaerobic degradation, the resulting lesser-chlorinated intermediates may be more persistent under anaerobic conditions but more readily degraded aerobically. This has led to the development of sequential anaerobic-aerobic treatment systems for some chlorinated pollutants.

Environmental Transport and Persistence Assessments

The environmental transport and persistence of a chemical like this compound determine its potential for widespread contamination and long-term ecological impact. Persistence is often quantified by the chemical's half-life in various environmental compartments such as soil and water.

The mobility of organic compounds in the environment is governed by several factors, including their water solubility and their tendency to adsorb to soil particles. Chemicals with low water solubility and a high affinity for organic matter in soil tend to be less mobile and may persist in the soil for longer periods. The persistence of chlorinated hydrocarbons is a significant concern, as some have been shown to remain in the soil for years.

For readily biodegradable substances, a default half-life of 15 days in freshwater is often used for modeling purposes, though studies have shown that the actual median half-life can be much lower, around 1.95 days. ecetoc.orgecetoc.org However, the persistence of a specific compound like this compound would need to be determined through specific studies. The elimination half-life is a key metric for assessing the bioaccumulation potential of chemicals. nih.gov

Table 2: Factors Influencing Environmental Transport and Persistence

| Factor | Influence on this compound |

| Water Solubility | Lower solubility generally leads to reduced transport in water and higher adsorption to sediment. |

| Soil Adsorption | Strong adsorption to soil particles reduces mobility and potential for groundwater contamination. |

| Volatility | Higher volatility can lead to atmospheric transport. |

| Biodegradability | The rate of microbial degradation is a primary determinant of persistence. |

| Photodegradation | Breakdown by sunlight can be a significant degradation pathway in surface waters and on soil surfaces. |

Advanced Analytical Methods for Environmental Monitoring of Degradation Products

To understand the fate and degradation pathways of this compound, it is essential to have robust analytical methods capable of detecting and quantifying the parent compound and its various degradation products in complex environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. oup.comnih.gov For compounds like chlorinated acetophenones and their metabolites, derivatization may be necessary to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov GC-MS provides both high separation efficiency and definitive identification based on the mass spectrum of the analytes.

High-Performance Liquid Chromatography (HPLC) , often coupled with mass spectrometry (LC-MS), is another cornerstone of environmental analysis, particularly for polar, non-volatile, and thermally labile compounds that are not amenable to GC analysis. mdpi.comscispace.com Reversed-phase HPLC is a common mode used for the separation of a wide range of organic molecules. LC-MS/MS offers high sensitivity and selectivity, making it suitable for trace-level detection of degradation products in environmental samples.

Table 3: Common Analytical Techniques for Chlorinated Organic Compounds

| Analytical Technique | Principle | Applicability for this compound and its Metabolites |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gas phase followed by mass-based detection. | Suitable for the parent compound and less polar metabolites, potentially requiring derivatization. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of compounds in a liquid phase followed by mass-based detection. | Ideal for polar and non-volatile degradation products such as chlorophenols and ring-cleavage products. |

| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase and a mobile liquid phase. | Useful for initial screening and identification of metabolites. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules. | Can be used to definitively identify the structure of unknown degradation products. |

Future Research Directions and Emerging Trends for 2 Chloro 1 3,5 Dichlorophenyl Ethanone

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of α-haloketones like 2-Chloro-1-(3,5-dichlorophenyl)ethanone are continually being improved through the development of innovative catalytic systems. Research is moving beyond classical halogenation methods, which often require harsh conditions or stoichiometric, toxic reagents like elemental halogens. mdpi.comchemistryviews.org The focus is now on catalytic approaches that offer greater control over reactivity and selectivity.

Future research will likely concentrate on several key areas:

Photocatalysis: Visible-light-promoted catalysis is an emerging green method for synthesizing α-haloketones. chemistryviews.orgrsc.org Systems using photocatalysts like copper-modified graphitic carbon nitride (Cu-C₃N₄) can activate alkenes and use simple, less hazardous halide sources such as nickel chloride. chemistryviews.org Applying this to the synthesis of this compound from a corresponding styrene (B11656) derivative could offer a more sustainable alternative to traditional routes.

Asymmetric Catalysis: The development of methods for the catalytic asymmetric synthesis of molecules with tertiary stereocenters is a significant area of investigation. nih.gov For derivatives of this compound, nickel-catalyzed stereoconvergent cross-coupling reactions could be explored. These methods can react with racemic α-haloketones to produce α-arylated ketones with high enantioselectivity, a process that is difficult to achieve with traditional methods due to the propensity for enolization. nih.gov

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents to mediate the oxidative α-functionalization of ketones represents a powerful strategy. acs.org This "umpolung" approach inverts the typical reactivity of the α-carbon, allowing for the introduction of a wide variety of nucleophiles under mild conditions. acs.org Investigating substrate-directed functionalization using this method could lead to novel derivatives of this compound.

| Catalytic System | Key Features | Potential Advantage for this compound | Reference |

|---|---|---|---|

| Photocatalysis (e.g., Cu-C₃N₄/NiCl₂) | Uses visible light, air as oxidant, simple halide salts. | Greener synthesis from alkene precursors, avoiding elemental halogens. | chemistryviews.org |

| Asymmetric Cross-Coupling (e.g., NiCl₂/Pybox ligand) | Stereoconvergent arylation of racemic α-haloketones. | Access to chiral derivatives with high enantiomeric excess. | nih.gov |

| Hypervalent Iodine Reagents | Umpolung (reactivity inversion) of the α-carbon. | Enables regioselective introduction of diverse nucleophiles. | acs.org |

Application of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis by providing predictive models for reaction outcomes and optimization. eurekalert.orgnih.gov For a compound like this compound, which can undergo various competing reaction pathways, these computational tools are particularly valuable.

Emerging trends in this field include:

Forward Reaction Prediction: ML models are being trained on vast reaction databases to predict the major product of a chemical reaction given the reactants and reagents. nih.govmit.edu By formalizing reactions and generating candidate products, these models can circumvent the limitation of literature data, which is heavily biased towards successful reactions. mit.edu This approach could be used to predict the most likely outcome of novel transformations involving this compound, saving significant experimental time and resources.

Reaction Condition Optimization: AI can predict how factors like solvent, temperature, and catalyst will influence reaction yield and selectivity. eurekalert.org For the synthesis or functionalization of this compound, ML algorithms could rapidly screen a vast parameter space to identify optimal conditions, a task that would be laborious to perform experimentally.

Predicting Reaction Properties: Advanced Δ-learning models can predict reaction properties like activation energies with high accuracy, based on low-level quantum chemistry calculations. rsc.org Applying these models to reactions of this compound could provide deep mechanistic insights and help chemists rationalize reactivity and selectivity, guiding the design of more efficient synthetic routes. eurekalert.orgrsc.org

| AI/ML Application | Description | Potential Impact | Reference |

|---|---|---|---|

| Product Prediction | Algorithms trained on reaction data predict the major product from a given set of reactants. | Accelerates discovery of new reactions and derivatives by prioritizing high-probability outcomes. | mit.edunips.cc |

| Condition Optimization | Models analyze how variables (temperature, solvent, catalyst) affect reaction outcomes to suggest optimal settings. | Improves yields and selectivity while reducing the number of required experiments. | eurekalert.org |

| Property Prediction (Δ-learning) | ML corrects low-cost computational methods to predict high-level properties like activation energies. | Provides mechanistic insights and aids in the rational design of experiments. | rsc.org |

Development of Sustainable and Atom-Economical Synthetic Pathways

There is a strong impetus in the chemical industry to develop manufacturing processes that are environmentally benign and resource-efficient. This involves adhering to the principles of green chemistry, such as maximizing atom economy and minimizing waste.

Future research for the synthesis of this compound will likely focus on:

Catalytic Halogenation: Moving away from methods that use stoichiometric and corrosive halogenating agents like Br₂ or Cl₂ is a priority. mdpi.comchemistryviews.org Research into catalytic systems that use safer halide sources is crucial. For instance, methods using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as a chlorine source in the presence of a simple catalyst offer a milder and potentially more scalable approach. researchgate.net

Solvent-Free and Aqueous Systems: The development of reactions that can be performed without organic solvents or in water is a key goal of green chemistry. researchgate.net Exploring solvent-free catalytic chlorination or reactions in aqueous media for the synthesis of this compound could significantly reduce the environmental impact of its production.

One-Pot Cascade Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can dramatically improve efficiency. researchgate.net A future direction could be the development of a one-pot process that starts from a simple saturated ketone, proceeds via in-situ dehydrogenation to an α,β-unsaturated ketone, and is then functionalized to produce a complex derivative, all catalyzed by a single system. researchgate.net

Advanced Materials Science Applications Beyond Traditional Chemical Synthesis

While α-haloketones are primarily known as synthetic intermediates for pharmaceuticals and agrochemicals, their unique reactivity makes them attractive building blocks for advanced materials. researchgate.netresearchgate.net The future may see this compound and its derivatives being explored for applications in materials science.

Potential emerging applications include:

Precursors for Functional Polymers: The reactive α-chloro-α'-keto moiety could serve as a functional handle for polymerization reactions. It could be used as an initiator or a monomer in the synthesis of specialty polymers with tailored properties, such as specific refractive indices, thermal stability, or conductivity.

Synthesis of Heterocyclic Materials: α-Haloketones are key precursors for a vast array of heterocyclic compounds, including benzofurans, quinolines, and pyrroles. nih.govresearchgate.netmdpi.com Many of these heterocyclic cores are known to possess interesting photophysical properties. Research could focus on synthesizing novel dyes, organic light-emitting diode (OLED) materials, or organic semiconductors derived from this compound.